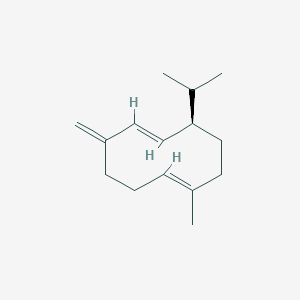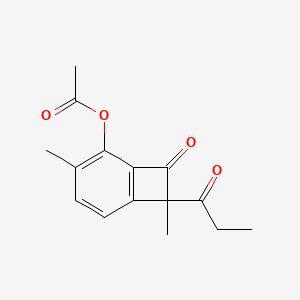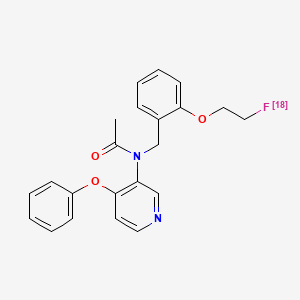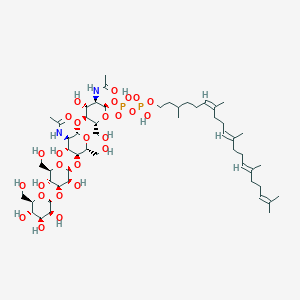
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone and related derivatives have been explored for their potential antiviral activities. For example, derivatives of this compound have been synthesized and evaluated for their activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research includes the study of its binding efficacy with proteins in Staphylococcus aureus and the assessment of its ADMET properties (Medicharla et al., 2022). Additionally, novel 3,4-disubstituted pyrazole derivatives synthesized from this compound have shown significant antibacterial and antifungal properties (Akula et al., 2019).
Tyrosinase Inhibition
Some derivatives of this compound have shown potential as tyrosinase inhibitors, which can be significant in the field of dermatology and cosmetic science. For instance, one study found that a derivative was a potent tyrosinase inhibitor, suggesting its potential use in treating hyperpigmentation disorders (Zhou et al., 2013).
Synthesis of Novel Compounds
The compound has been used as a starting material or intermediate in the synthesis of various biologically active compounds. For example, it has been involved in the synthesis of chalcone derivatives with antimicrobial activity (Katade et al., 2008), and in the preparation of compounds with antimycobacterial activities against Mycobacterium tuberculosis (Ali et al., 2007).
Crystal Structure and Molecular Docking
Studies have also focused on the crystal structure, molecular docking, and the physicochemical properties of derivatives of this compound. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-13-14(6-8)7-12(17)9-2-3-10(15)11(16)4-9/h2-6,15-16H,7H2,1H3 |
InChI-Schlüssel |
QPQYGSJBZGMXHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)
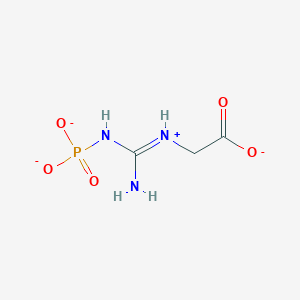

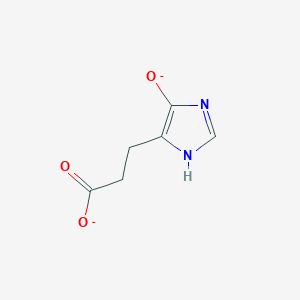
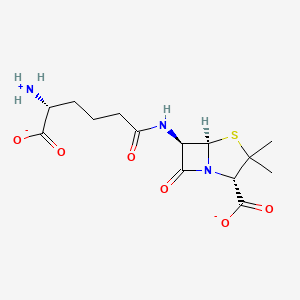

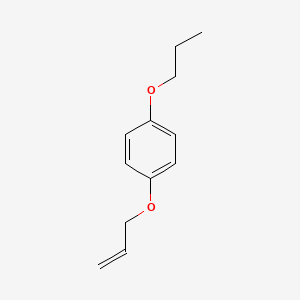
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)

